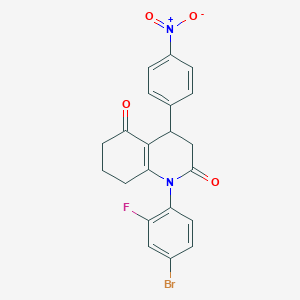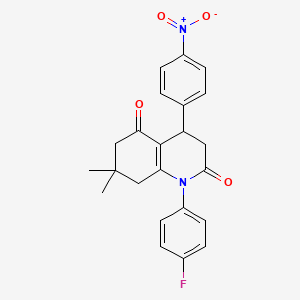
N-(1-adamantylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as ACPD, is a chemical compound that has been widely studied for its potential therapeutic applications. ACPD belongs to the class of adamantane derivatives and is a potent agonist of the metabotropic glutamate receptor.
Mécanisme D'action
ACPD acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. ACPD binds to the receptor and activates a signaling cascade that ultimately leads to the modulation of various ion channels and second messenger systems.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the release of neurotransmitters, and the activation of second messenger systems. ACPD has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior. ACPD has also been shown to modulate the activity of ion channels such as calcium channels and potassium channels, which are involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACPD in lab experiments is its potency and selectivity for the metabotropic glutamate receptor. ACPD has been shown to have a high affinity for the receptor, which makes it a useful tool for studying the physiological and biochemical effects of receptor activation. However, one of the limitations of using ACPD is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ACPD. One potential direction is the development of more potent and selective agonists of the metabotropic glutamate receptor, which could lead to the development of new therapeutic agents for the treatment of neurological and psychiatric disorders. Another potential direction is the study of the long-term effects of ACPD on neuronal function and behavior, which could provide insight into the potential therapeutic applications of the compound. Finally, the study of the molecular mechanisms underlying the effects of ACPD could lead to a better understanding of the role of the metabotropic glutamate receptor in neuronal function and disease.
Applications De Recherche Scientifique
ACPD has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. ACPD has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ACPD has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety. In addition, ACPD has been studied for its potential use in oncology, where it has been shown to have anti-tumor effects.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-13-4-17(21)2-3-18(13)24-11-19(23)22-12-20-8-14-5-15(9-20)7-16(6-14)10-20/h2-4,14-16H,5-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKBDVPNYOVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Adamantan-1-YL)methyl]-2-(4-chloro-2-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4300836.png)
![ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B4300840.png)
![3-[(3-chlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4300843.png)
![7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4300848.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4300852.png)
![3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4300857.png)
![3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300868.png)
![3-(4-tert-butylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4300875.png)
![3-(4-tert-butylphenyl)-3-{[(2-chlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300883.png)


![3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4300914.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300930.png)
![methyl 4-[(4-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B4300934.png)